TrxR1-IN-B19 is a synthetic compound that has garnered attention for its role as an inhibitor of thioredoxin reductase 1, an enzyme critical in maintaining cellular redox balance. This compound has been primarily studied in the context of cancer research, particularly regarding its effects on gastric cancer cells. The inhibition of thioredoxin reductase 1 by TrxR1-IN-B19 leads to increased oxidative stress within cells, which can trigger various cellular responses, including apoptosis.
TrxR1-IN-B19 was identified through screening efforts aimed at discovering small molecules that can selectively target thioredoxin reductase 1 in cancer cells. Research has indicated that this compound can effectively inhibit the enzymatic activity of thioredoxin reductase 1 and has been tested in various in vitro models, particularly in human gastric cancer cell lines .
TrxR1-IN-B19 belongs to a class of compounds known as thioredoxin reductase inhibitors. These compounds are characterized by their ability to interfere with the function of the thioredoxin system, which plays a pivotal role in cellular antioxidant defense mechanisms. The classification of this compound is significant for understanding its potential therapeutic applications and mechanisms of action.
The synthesis of TrxR1-IN-B19 involves several chemical reactions that typically follow established protocols for creating similar thioredoxin reductase inhibitors. Although specific details regarding the synthesis pathway of TrxR1-IN-B19 are not extensively documented in the available literature, it is common for such compounds to be synthesized through multi-step organic reactions involving functional group modifications and coupling reactions.
The synthesis may include:
Molecular modeling studies may provide insights into the binding interactions between TrxR1-IN-B19 and thioredoxin reductase 1, highlighting critical residues involved in enzyme inhibition.
TrxR1-IN-B19 primarily engages in competitive inhibition against thioredoxin reductase 1. This interaction increases intracellular levels of reactive oxygen species by disrupting the normal function of the enzyme, which is responsible for reducing oxidized thioredoxin.
The mechanism by which TrxR1-IN-B19 exerts its effects involves several steps:
Studies have shown that treatment with TrxR1-IN-B19 results in significant increases in markers of oxidative stress and apoptosis in gastric cancer cell lines .
While specific physical properties such as melting point and solubility are not widely reported for TrxR1-IN-B19, typical characteristics for similar compounds may include:
Chemical properties relevant to TrxR1-IN-B19 include:
TrxR1-IN-B19 has potential applications primarily within cancer research:
Thioredoxin Reductase 1 (TrxR1) is a selenocysteine-containing oxidoreductase that serves as the principal regulator of the thioredoxin (Trx) system—a critical antioxidant defense network maintaining intracellular redox homeostasis. This NADPH-dependent enzyme reduces oxidized thioredoxin (Trx-S₂) to its active form (Trx-(SH)₂), enabling it to:
In cancer biology, TrxR1 supports malignant proliferation by suppressing oxidative stress-induced apoptosis and facilitating DNA replication. The enzyme's C-terminal selenocysteine residue (Sec498) enables broad substrate specificity, allowing it to reduce not only Trx but also substrates like lipid hydroperoxides and dehydroascorbic acid. This functional versatility positions TrxR1 as a master regulator of cellular redox signaling that promotes tumor cell survival under oxidative duress [1] [8].
Table 1: Key Biological Functions of TrxR1 in Normal and Cancer Cells
Cellular Process | Normal Physiology | Cancer Pathophysiology |
---|---|---|
Redox Homeostasis | Maintains reduced intracellular environment | Hyperactivated to counteract elevated ROS in tumors |
DNA Synthesis | Supplies electrons to ribonucleotide reductase | Supports uncontrolled replication and genomic instability |
Apoptosis Regulation | Modulates ASK1/TXNIP pathways | Suppresses pro-apoptotic signals (e.g., via ASK1 inhibition) |
Growth Factor Signaling | Regulates PTEN/PI3K/AKT pathway | Enhances pro-survival signaling and therapy resistance |
TrxR1 is significantly overexpressed in diverse carcinomas compared to adjacent normal tissues, with expression levels correlating with aggressive phenotypes and therapeutic resistance. Mechanistically, this overexpression:
Clinical evidence demonstrates that elevated serum TrxR1 activity serves as a prognostic biomarker in non-small cell lung cancer (NSCLC). Patients with TrxR1 activity ≥12 U/mL showed significantly shorter median overall survival (11 vs. 14.5 months, p<0.001) and progression-free survival (3.6 vs. 5.3 months, p=0.044) compared to those with lower activity. When combined with CEA levels, the prognostic power increased further (20 vs. 7 months median survival for low-risk vs. high-risk groups) [3]. Similar TrxR1 upregulation has been documented in gastric, colorectal, glioblastoma, and breast cancers, establishing it as a therapeutically exploitable vulnerability across malignancies [1] [5] [6].
Table 2: TrxR1 Overexpression in Human Cancers and Clinical Correlations
Cancer Type | Expression Pattern | Clinical Correlation | Study |
---|---|---|---|
Non-Small Cell Lung Cancer | Elevated serum activity | Shorter OS/PFS; biomarker for EGFR/ALK-negative cases | [3] |
Gastric Adenocarcinoma | Cytoplasmic overexpression | Associated with metastatic potential and poor differentiation | [5] |
Glioblastoma | Tumor vs. normal tissue | Correlated with radioresistance and poor prognosis | [6] |
Breast Cancer | Increased in triple-negative subtypes | Promotes epithelial-mesenchymal transition and invasion | [2] |
Gastric cancer exhibits particularly high TrxR1 dependency due to its inflammatory microenvironment and ROS-driven genomic instability. Preclinical evidence reveals that:
The therapeutic selectivity window arises because gastric cancer cells operate under heightened basal ROS stress, making them more vulnerable to further oxidative insults than normal cells. When TrxR1 is inhibited, cancer cells fail to compensate through alternative antioxidant systems, leading to catastrophic ROS accumulation. This mechanistic rationale positions TrxR1 as a high-value target for gastric cancer where current therapies exhibit limited efficacy against advanced or metastatic disease [5] [9].
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: